[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
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Overview
Description
[2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a complex organic compound featuring a thiophene ring and a pyridine ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization.
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Thiophene Intermediate Synthesis
Starting Material: 5-Methylthiophene
Reaction: Bromination using N-bromosuccinimide (NBS) to form 5-bromo-2-methylthiophene.
Conditions: Conducted in an inert atmosphere, typically under nitrogen, at room temperature.
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Pyridine Intermediate Synthesis
Starting Material: 2-Methylsulfanylpyridine-3-carboxylic acid
Reaction: Esterification using an alcohol (e.g., ethanol) and a dehydrating agent (e.g., sulfuric acid).
Conditions: Reflux conditions to drive the esterification to completion.
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Coupling Reaction
Reaction: Suzuki coupling between 5-bromo-2-methylthiophene and the esterified pyridine derivative.
Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄).
Conditions: Conducted in a polar solvent like DMF (dimethylformamide) under inert atmosphere at elevated temperatures.
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Final Functionalization
Reaction: Introduction of the oxoethyl group via acylation.
Reagents: Acyl chloride and a base (e.g., triethylamine).
Conditions: Room temperature under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Typically conducted in acidic or basic aqueous solutions.
Products: Oxidation of the methylthio group to a sulfoxide or sulfone.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or THF (tetrahydrofuran).
Products: Reduction of the oxo group to a hydroxyl group.
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Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically conducted in polar aprotic solvents like DMSO (dimethyl sulfoxide).
Products: Substitution of the ester group with nucleophiles to form amides or thioesters.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Nucleophiles: Amines, thiols
Solvents: DMF, DMSO, ether, THF
Catalysts: Palladium complexes for coupling reactions
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The presence of the thiophene and pyridine rings suggests it may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer effects. Researchers are exploring its interactions with biological targets to develop new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as organic semiconductors or photovoltaic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of high-value chemicals.
Mechanism of Action
The mechanism by which [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiophene and pyridine rings can engage in π-π interactions or hydrogen bonding with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- [2-(5-Methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
- 2-Methylthiophene
- 2-Acetylpyridine
- Thiophene-2-carboxylic acid
Uniqueness
Compared to similar compounds, this compound is unique due to the combination of its functional groups. The presence of both a thiophene and a pyridine ring, along with the oxoethyl and methylsulfanyl substituents, provides a distinct set of chemical properties and reactivity. This makes it particularly valuable for applications requiring specific interactions or reactivity profiles.
Properties
IUPAC Name |
[2-(5-methylthiophen-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S2/c1-9-5-6-12(20-9)11(16)8-18-14(17)10-4-3-7-15-13(10)19-2/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNPXPUMISUQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)COC(=O)C2=C(N=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270382 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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